molecular formula C7H6BrN3 B13887125 3-Bromo-4-hydrazinylbenzonitrile

3-Bromo-4-hydrazinylbenzonitrile

Cat. No.: B13887125
M. Wt: 212.05 g/mol
InChI Key: GIJISQUAMZVXQE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydrazinobenzonitrile is an organic compound with the molecular formula C7H5BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a hydrazino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydrazinobenzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazino group, yielding the desired product.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-hydrazinobenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydrazinobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include substituted benzonitriles.

    Oxidation Reactions: Products include azo compounds.

    Reduction Reactions: Products include amines.

Scientific Research Applications

3-Bromo-4-hydrazinobenzonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydrazinobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds or covalent bonds with target molecules, influencing their function.

Comparison with Similar Compounds

    3-Bromo-4-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a hydrazino group.

    4-Bromo-3-nitrobenzonitrile: Similar structure but with a nitro group instead of a hydrazino group.

    3-Bromo-4-aminobenzonitrile: Similar structure but with an amino group instead of a hydrazino group.

Uniqueness: 3-Bromo-4-hydrazinobenzonitrile is unique due to the presence of both a bromine atom and a hydrazino group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-4-hydrazinylbenzonitrile

InChI

InChI=1S/C7H6BrN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2

InChI Key

GIJISQUAMZVXQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)NN

Origin of Product

United States

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